molecular formula C11H11IO3 B3142297 Methyl 4-(allyloxy)-3-iodobenzoate CAS No. 501892-97-3

Methyl 4-(allyloxy)-3-iodobenzoate

Cat. No.: B3142297
CAS No.: 501892-97-3
M. Wt: 318.11 g/mol
InChI Key: OVVJNIBUPCXQPD-UHFFFAOYSA-N
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Description

Methyl 4-(allyloxy)-3-iodobenzoate is an organic compound characterized by the presence of an ester group, an allyloxy group, and an iodine atom attached to a benzene ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in different scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(allyloxy)-3-iodobenzoate typically involves the esterification of 4-(allyloxy)-3-iodobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(allyloxy)-3-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of new compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

Methyl 4-(allyloxy)-3-iodobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(allyloxy)-3-iodobenzoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the allyloxy group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions, leading to the formation of new chemical bonds and the modulation of biological activity.

Comparison with Similar Compounds

Methyl 4-(allyloxy)-3-iodobenzoate can be compared with other similar compounds, such as:

    Methyl 4-(allyloxy)-3-bromobenzoate: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.

    Methyl 4-(allyloxy)-3-chlorobenzoate:

    Methyl 4-(allyloxy)-3-fluorobenzoate: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in the presence of the iodine atom, which can undergo specific reactions not possible with other halogens, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-iodo-4-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVJNIBUPCXQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC=C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-hydroxy-3-iodobenzoate (1.85 g, 6.65 mmol) is dissolved in anhydrous DMF (15 mL) in a dry flask under nitrogen, treated with NaH (60% dispersion in oil, 265 mg, 6.65 mmol) and stirred for 1 h at RT. Allyl bromide (633 μL, 7.32 mmol) is added and the mixture is stirred for 16 h. The mixture is concentrated and the residue is partitioned between EtOAc (25 mL) and H2O (25 mL). The organic layer is washed with a 50% saturated mixture of 1:1 NaC/NaHCO3 (2×10 mL), dried (MgSO4) and concentrated to a yellow oil which solidified to a white solid upon standing (2.12 g). The crude material is chromatographed over 100 g slurry-packed silica gel, eluting with 10% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 1.27 g (60%) of methyl 4-(allyloxy)-3-iodobenzoate as a colorless oil which solidified on standing. MS for C11H11IO3 (EI) m/z: 318 (M)+.
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
265 mg
Type
reactant
Reaction Step Two
Quantity
633 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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